Whiskey lactone - d2
Description
Significance in Flavor Chemistry and Natural Products Research
Whiskey lactone is a key contributor to the sensory profile of aged alcoholic beverages. vulcanchem.com It exists in two primary stereoisomeric forms: cis and trans. The cis isomer is known for its earthy and woody aroma, while the trans isomer has a celery-like scent. vulcanchem.com These distinct sensory characteristics make whiskey lactone a valuable compound in the food and beverage industry for enhancing aroma profiles. vulcanchem.comzhishangchem.com
The study of whiskey lactone extends to understanding its origins and formation in natural products, particularly in oak, which is used for aging many spirits. researchgate.nettheeurekamoments.com Research has focused on the different concentrations of whiskey lactone isomers in various types of oak, such as American, French, and Chinese oak, and how processes like toasting and charring of barrels affect their levels. mdpi.com This research is vital for controlling and optimizing the flavor of aged beverages.
The Role of Isotopic Labeling in Compound Research
Isotopic labeling is a technique used to trace the path of an isotope through a reaction or metabolic pathway. all-chemistry.com In flavor and fragrance research, stable isotope-labeled compounds are used as internal standards in a method called stable isotope dilution analysis (SIDA). alfa-chemistry.com This method is considered highly accurate for quantifying flavor compounds because the labeled standard has nearly identical chemical and physical properties to the compound being measured. alfa-chemistry.com
Common stable isotopes used in this field include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). all-chemistry.com The use of these labeled compounds allows for precise measurement in complex mixtures such as foods and beverages. alfa-chemistry.com This technique helps in understanding the aroma differences between products, changes during storage, and the impact of processing. alfa-chemistry.com
Rationale for Deuterium Labeling in Whiskey Lactone Studies
The primary application of Whiskey lactone-d2 is as an internal standard for quantitative analysis, especially in methods using mass spectrometry. vulcanchem.com Deuterium-labeled standards offer several key advantages:
Similar Chemical Behavior: They have almost identical chemical properties to the non-deuterated analyte, which ensures they behave similarly during extraction and chromatography. vulcanchem.com
Mass Differentiation: The difference in mass allows for clear separation from the non-labeled compound in a mass spectrometer. vulcanchem.com
Compensation for Variations: They help to correct for variations in sample preparation, matrix effects, and instrument response. vulcanchem.com
These characteristics make Whiskey lactone-d2 an invaluable tool for the accurate quantification of whiskey lactone in complex samples like alcoholic beverages and food products. vulcanchem.com Research has been conducted to develop synthetic pathways for deuterium-labeled whiskey lactone to support its use in these analytical methods. nih.govacs.orgacs.org
Interactive Data Table: Properties of Whiskey Lactone
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₆O₂ | sigmaaldrich.com |
| Molecular Weight | 156.22 g/mol | sigmaaldrich.com |
| Boiling Point | 93-94 °C/5 mmHg | sigmaaldrich.com |
| Density | 0.952 g/mL at 25 °C | sigmaaldrich.com |
| Organoleptic Profile | Coconut, coumarin, woody, nutty, roasted | sigmaaldrich.com |
Properties
CAS No. |
1335435-45-4 |
|---|---|
Molecular Formula |
C9H14D2O2 |
Molecular Weight |
158.239 |
Purity |
95% min. |
Synonyms |
Whiskey lactone - d2 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Labeled Whiskey Lactone
Chemoenzymatic Synthesis of Whiskey Lactone - d2
A prominent and effective strategy for producing specific stereoisomers of whiskey lactone is a chemoenzymatic three-step method. frontiersin.orgnih.govresearchgate.netnih.gov This process is adaptable for the synthesis of deuterated variants by modifying specific chemical stages. The general sequence involves:
Separation of a commercial diastereoisomeric mixture of cis- and trans-whiskey lactones by column chromatography. frontiersin.orgnih.gov
Chemical reduction of the separated cis- and trans-lactones to their corresponding racemic syn- and anti-3-methyl-octane-1,4-diols. frontiersin.orgnih.gov
Microbial oxidation of the racemic diols to yield individual, enantiomerically pure stereoisomers of whiskey lactone. frontiersin.orgnih.gov
For the synthesis of whiskey lactone-d2, the deuterium (B1214612) incorporation occurs during the chemical reduction step (Step 2), where a deuterium-labeled reducing agent is substituted for a standard one. vulcanchem.com
Achieving stereoselectivity is paramount in the synthesis of whiskey lactone, as each of its four stereoisomers possesses a distinct aroma profile. nih.gov This selectivity is controlled through both the chemical and biological steps of the synthesis.
While biocatalysis is a cornerstone of the chemoenzymatic method, purely chemical syntheses often rely on metal-based catalysts to achieve stereoselectivity. nih.govmdpi.com These methods, though often involving multiple steps and the use of organic solvents, have contributed to the understanding of lactone formation. nih.govmdpi.com For instance, palladium-catalyzed allylic substitution and chromium-catalyzed carbonyl allylation represent advanced strategies for constructing chiral lactone rings. organic-chemistry.orgresearchgate.net In the context of a d2-labeled synthesis, such chemical routes would require the integration of a deuterium source at a suitable stage, a task that can be more complex to control compared to the targeted reduction in a chemoenzymatic pathway.
The final and most selective step in the chemoenzymatic synthesis is the microbial oxidation of the diol precursors. frontiersin.orgnih.gov This step is critical for generating the individual d2-labeled stereoisomers with high enantiomeric purity. Whole cells of various bacterial strains, particularly from the genus Rhodococcus, have proven highly effective. frontiersin.orgnih.gov These microorganisms exhibit high alcohol dehydrogenase (ADH) activity, enabling them to stereoselectively oxidize the diols. frontiersin.orgnih.govnih.gov
For example, the oxidation of anti-3-methyl-octane-1,4-diol (the precursor to trans-whisky lactone) by Rhodococcus erythropolis DSM44534 primarily yields the trans-(+)-(4S,5R) isomer. frontiersin.org Similarly, the oxidation of syn-3-methyl-octane-1,4-diol (the precursor to cis-whisky lactone) can be directed to produce different cis-isomers depending on the specific strain and conditions used. frontiersin.orgnih.gov This biological step ensures that the final deuterated product is not only labeled but also enantiomerically pure.
Table 1: Microbial Oxidation of Diol Precursors to Whiskey Lactone Isomers
| Precursor Diol | Microorganism | Resulting Whiskey Lactone Isomer(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| anti-3-methyl-octane-1,4-diol (1a) | Rhodococcus erythropolis DSM44534 | trans-(+)-(4S,5R) (2a) | >99% | frontiersin.org |
| anti-3-methyl-octane-1,4-diol (1a) | Rhodococcus erythropolis PCM2150 | trans-(−)-(4R,5S) (2b) | >99% | frontiersin.org |
| syn-3-methyl-octane-1,4-diol (1b) | Rhodococcus erythropolis DSM44534 | cis-(−)-(4S,5S) (2c) | Enriched | frontiersin.orgnih.gov |
The key to synthesizing whiskey lactone-d2 lies in the strategic design of precursors and the method of deuterium incorporation. The chemoenzymatic route offers a clear and efficient point for this isotopic labeling.
While the primary method for deuterating whiskey lactone involves the reduction of the lactone itself, alternative strategies common in the synthesis of other deuterated lactones could be adapted. These methods often involve the deuteration of earlier-stage intermediates. For example, the synthesis of some deuterated γ-lactones has been achieved by the reduction of a doubly protected hydroxypropiolic acid using deuterium gas (D₂). researchgate.net This approach, involving a propargylic intermediate, highlights a pathway where deuterium can be introduced via catalytic hydrogenation. Similarly, allylic intermediates can be functionalized in asymmetric allylic alkylation reactions, which could potentially be adapted to include deuterium. researchgate.net
For the synthesis of whiskey lactone-d2 via the established chemoenzymatic route, isotopic specificity is achieved during the chemical reduction step. vulcanchem.com To create the deuterated diol precursors, a standard reducing agent like lithium aluminum hydride (LiAlH₄) is replaced with its deuterated counterpart, lithium aluminum deuteride (B1239839) (LiAlD₄). vulcanchem.com
The reaction proceeds as follows:
cis/trans-Whiskey Lactone + LiAlD₄ → d2-syn/anti-3-methyl-octane-1,4-diol
This reaction specifically places two deuterium atoms onto the carbon atoms that previously formed the ester group's C-O and C=O bonds, resulting in a diol labeled with high isotopic purity. Subsequent biocatalytic oxidation of this d2-diol by microorganisms like Rhodococcus erythropolis proceeds with high stereoselectivity, yielding the final enantiomerically pure whiskey lactone-d2. frontiersin.orgnih.gov Studies on the synthesis of other deuterated lactones have demonstrated that high levels of deuterium incorporation (>89%) can be achieved through such methods. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Alternate Name(s) | Role in Synthesis |
|---|---|---|
| Whiskey lactone | Oak lactone, Quercus lactone, β-methyl-γ-octalactone | Target compound, Starting material for reduction |
| This compound | Deuterated whiskey lactone | Final target compound |
| cis-Whiskey lactone | (Z)-whiskey lactone | Diastereomer starting material |
| trans-Whiskey lactone | (E)-whiskey lactone | Diastereomer starting material |
| trans-(+)-(4S,5R)-whisky lactone | - | Enantiomer product |
| trans-(−)-(4R,5S)-whisky lactone | - | Enantiomer product |
| cis-(−)-(4S,5S)-whisky lactone | - | Enantiomer product |
| cis-(+)-(4R,5R)-whisky lactone | - | Enantiomer product |
| syn-3-methyl-octane-1,4-diol | - | Precursor to cis-whiskey lactone |
| anti-3-methyl-octane-1,4-diol | - | Precursor to trans-whiskey lactone |
| Lithium aluminum hydride | LiAlH₄ | Reducing agent |
| Lithium aluminum deuteride | LiAlD₄ | Deuterated reducing agent |
| Deuterium gas | D₂ | Deuterium source |
| Rhodococcus erythropolis | - | Biocatalyst (bacterial strain) |
| Gordonia bronchialis | - | Biocatalyst (bacterial strain) |
Precursor Design and Deuterium Incorporation Strategies
Deuteration of Allylic and Propargylic Intermediates
Total Synthesis and Semisynthesis of Deuterated Analogues
The introduction of deuterium atoms into the whiskey lactone molecule can be achieved through various synthetic strategies, broadly categorized as multi-step chemical synthesis and enzymatic derivatization.
Multi-Step Chemical Synthesis with Deuterium Enrichment
A common route for the synthesis of whiskey lactone-d2 involves a multi-step chemical pathway. sigmaaldrich.com One documented method begins with the reaction of n-valeraldehyde and crotonate to form a ketonic acid ester, which is then subjected to a hydrogenation reaction to yield the lactone. oup.com
A specific synthesis of d2-whiskey lactone has been reported with detailed yields for each transformation. sigmaaldrich.com The synthesis commences with the nucleophilic addition of isopropenylmagnesium bromide to pentanal, producing 2-methyl-1-hepten-3-ol. This is followed by acryloylation to form 2-methyl-1-hepten-3-yl acryloylate. The subsequent step involves the formation of dehydro-whiskey lactone. The crucial deuterium incorporation occurs in the final step, where the dehydro-whiskey lactone is reduced using a deuterium source in the presence of a catalyst, such as Wilkinson's catalyst, to yield d2-whiskey lactone. sigmaaldrich.com
| Step | Reaction | Reagents/Catalyst | Product | Theoretical Yield | Actual Yield | Percent Yield |
| 1 | Nucleophilic Addition | Isopropenylmagnesium bromide, Pentanal | 2-methyl-1-hepten-3-ol | 2.94 g | 2.17 g | 73.7% |
| 2 | Acryloylation | - | 2-methyl-1-hepten-3-yl acryloylate | 1.98 g | 1.00 g | 50.5% |
| 3 | Cyclization | - | dehydro-whiskey lactone | 0.308 g | 0.157 g | 50.9% |
| 4 | Deuteration | D2, Wilkinson's catalyst | d2-whiskey lactone | 0.117 g | 0.105 g | 89.7% |
This table presents the step-by-step yield of a reported multi-step synthesis of d2-whiskey lactone. The data highlights the efficiency of each chemical transformation in the synthetic route. sigmaaldrich.com
Enzymatic Derivatization for Deuterium Incorporation
Chemo-enzymatic methods offer a highly stereoselective approach to synthesizing whiskey lactone isomers, which can be adapted for deuterium labeling. core.ac.uk These methods typically involve a combination of chemical reactions and microbial biotransformations. core.ac.uk
A prominent strategy involves the chemical reduction of cis- and trans-whiskey lactones to their corresponding syn- and anti-diols. core.ac.uknih.gov These racemic diols can then be subjected to microbial oxidation using specific bacterial strains, such as those from the genus Rhodococcus, which possess high alcohol dehydrogenase (ADH) activity. core.ac.uknih.govvulcanchem.com This enzymatic oxidation can stereoselectively convert the diols into individual enantiomers of whiskey lactone. core.ac.uknih.gov
For the incorporation of deuterium, this process could be modified in several ways:
Deuterated Substrates: The synthesis could start with deuterium-labeled precursors to the diols.
Deuterated Media: The enzymatic oxidation step could be carried out in a deuterated solvent system, although this may present challenges regarding enzyme activity and cost. vulcanchem.com
Deuterium-labeled Reducing Agents: In the initial chemical reduction step, a deuterium-labeled reducing agent, such as lithium aluminum deuteride (LiAlD4), could be employed to introduce deuterium atoms at specific positions in the diol intermediate. vulcanchem.com
While these enzymatic approaches are primarily focused on achieving high enantiomeric purity, they present a viable and "green" alternative to purely chemical syntheses for producing deuterated standards. nih.gov
Optimization of Deuterium Labeling Efficiency and Purity
The utility of d2-whiskey lactone as an internal standard is directly dependent on its isotopic purity and the efficiency of its synthesis.
Yield Enhancement in Deuterium Exchange Reactions
Catalyst Optimization: Investigating alternative hydrogenation catalysts to Wilkinson's catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), which have been shown to be effective in the hydrogenation and cyclization of related keto esters under mild conditions. google.com
Reaction Condition Refinement: Systematically adjusting parameters such as temperature, pressure of deuterium gas, reaction time, and solvent to maximize the conversion to the deuterated product while minimizing side reactions.
Purification Techniques: Employing advanced purification methods like column chromatography at each step to ensure the purity of intermediates, which can positively impact the yield of subsequent reactions. core.ac.uk
A patent for a non-deuterated whiskey lactone synthesis process reports a product yield of over 85% by using a palladium or ruthenium catalyst for the final hydrogenation and cyclization step, suggesting these catalysts could be effective for improving the efficiency of d2-whiskey lactone synthesis as well. google.com
Isotopic Purity Assessment in Synthesized d2-Whiskey Lactone
Ensuring the high isotopic purity of d2-whiskey lactone is paramount for its application in stable isotope dilution assays. The presence of unlabeled (d0) or singly labeled (d1) species can compromise the accuracy of quantitative measurements. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this assessment.
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful technique for determining isotopic enrichment. rsc.org By obtaining a high-resolution mass spectrum, the isotopic ions of the labeled compound can be clearly resolved and their relative abundances integrated to calculate the percentage of isotopic purity. rsc.org For d2-whiskey lactone, the mass spectrum would show a distinct base peak at a mass-to-charge ratio (m/z) corresponding to the d2 isotopologue, with significantly lower signals for the d0 and d1 species. core.ac.uk The molecular weight of the non-deuterated form is 156.22 g/mol , while the d2 version is approximately 158.24 g/mol . vulcanchem.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels within the molecule. rsc.org While proton (1H) NMR can indicate the absence of protons at specific sites due to deuterium substitution, deuterium (2H) NMR directly detects the deuterium nuclei, offering a quantitative measure of deuterium enrichment at each labeled position. sigmaaldrich.commagritek.com The chemical shifts in 2H NMR are very similar to those in 1H NMR, simplifying spectral interpretation. sigmaaldrich.com This technique is particularly useful for highly enriched compounds where the residual proton signals in 1H NMR are very weak. sigmaaldrich.com
A comprehensive evaluation using both HR-MS and NMR provides a high degree of confidence in the isotopic purity and structural integrity of the synthesized d2-whiskey lactone, ensuring its reliability as an internal standard. rsc.org
Analytical Chemistry of Whiskey Lactone D2
Chromatographic Separation Techniques for Deuterium-Labeled Species
Chromatographic methods are essential for the separation and analysis of whiskey lactone and its deuterated isotopologues from the myriad of other volatile and semi-volatile compounds present in samples such as alcoholic beverages.
Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for the analysis of volatile compounds like whiskey lactone. researchgate.net For the quantification of whiskey lactone in beverages like American Bourbon whisky, new synthetic pathways have been developed specifically for its deuterium-labeled form to be used in these analytical methods. acs.orgnih.gov
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. acs.orgmdpi.com Whiskey lactone-d2 is an ideal internal standard for the quantification of native whiskey lactone. vulcanchem.com
The core principle of SIDA involves adding a known quantity of the deuterated standard (whiskey lactone-d2) to the sample prior to extraction and analysis. vulcanchem.com Because the deuterated and non-deuterated forms have nearly identical chemical properties, they exhibit similar behavior during extraction, derivatization, and chromatography. vulcanchem.com Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard.
The quantification is then performed using mass spectrometry, which separates the ions based on their mass-to-charge (m/z) ratio. The mass difference between the native analyte and the deuterated standard allows for their distinct detection. vulcanchem.com By measuring the ratio of the MS signal response of the analyte to that of the known amount of the internal standard, the concentration of the native whiskey lactone can be calculated with high accuracy, compensating for matrix effects and variations in sample preparation. vulcanchem.commdpi.com This method has been successfully applied to quantify key aroma compounds, including (3S,4S)-cis-whiskylactone, in American Bourbon whisky. acs.orgnih.gov
A study on American rye whiskey demonstrated the synthesis of d2-whiskey lactone for use in SIDA, highlighting its importance in accurately quantifying the potent odorants responsible for the whiskey's characteristic aroma. core.ac.uk The electron ionization (EI) spectrum of d2-cis-whiskey lactone shows a distinct base peak at m/z 101, shifted from the m/z 99 peak of the non-deuterated form, enabling clear differentiation for quantification. core.ac.uk
| Compound | Key Quantifier Ion (m/z) | Reference |
|---|---|---|
| cis-Whiskey Lactone | 99 | core.ac.uk |
| d2-cis-Whiskey Lactone | 101 | core.ac.uk |
High-resolution mass spectrometry (HRMS) provides a significant advantage in the analysis of complex samples by offering increased selectivity. nih.gov This is particularly valuable when analyzing deuterated species in complex biological or food matrices, where isobaric interferences (different compounds with the same nominal mass) can compromise results. nih.govspectralworks.com
HRMS instruments can measure mass-to-charge ratios with very high accuracy, allowing them to distinguish between ions of very similar masses. chromatographytoday.com For instance, an instrument with high resolving power can separate molecular ions from fragment ions or matrix components that may have the same integer mass but differ slightly in their exact mass due to different elemental compositions. chromatographytoday.com This enhanced selectivity can reduce or eliminate the need for extensive sample cleanup procedures, as the instrument itself can filter out the "chemical noise". nih.gov In the context of whiskey lactone-d2, HRMS ensures that the signal detected for the deuterated standard is free from interference, leading to more accurate and reliable quantification. nih.gov
| Isobaric Pair Example | Nominal Mass (Da) | Exact Mass (Da) | Mass Difference (Da) | Required Resolving Power (at m/z 300) | Reference |
|---|---|---|---|---|---|
| CH4 vs. O | 16 | 16.0313 vs. 15.9949 | 0.0364 | ~8,400 | chromatographytoday.com |
| CH2 vs. N | 14 | 14.0157 vs. 14.0031 | 0.0126 | ~24,000 | chromatographytoday.com |
| C3 vs. SH4 | 36 | 36.0000 vs. 35.9966 | 0.0034 | ~89,000 | chromatographytoday.com |
For exceedingly complex samples like whisky, which contains hundreds of volatile compounds, one-dimensional GC-MS may not provide sufficient chromatographic resolution. nih.govresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution by using two different chromatographic columns with distinct separation mechanisms (e.g., a non-polar column followed by a polar column). spectralworks.comcopernicus.org
This orthogonal separation dramatically increases peak capacity and resolution, allowing for the separation of compounds that would co-elute in a single-column setup. spectralworks.com When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GC×GC-HRMS becomes a formidable tool for analyzing complex volatiles. researchgate.netspectralworks.com This technique is ideal for separating deuterated standards like whiskey lactone-d2 from a dense chemical background, ensuring unambiguous identification and quantification. spectralworks.com The structured nature of the 2D chromatogram, where compounds are separated by properties like boiling point and polarity, aids in the identification of unknown components and provides a comprehensive profile of the sample matrix. spectralworks.com
| Feature | GC-MS | GC×GC-MS | Reference |
|---|---|---|---|
| Separation | One-dimensional (typically by boiling point) | Two-dimensional (e.g., boiling point and polarity) | spectralworks.com |
| Peak Capacity | Lower | Significantly Higher | spectralworks.comnih.gov |
| Resolution | Good | Excellent, separates many co-eluting peaks | copernicus.org |
| Application | Routine analysis, less complex mixtures | Highly complex mixtures (e.g., whisky, petrochemicals) | spectralworks.comresearchgate.net |
While GC-MS is ideal for the volatile lactones themselves, their non-volatile precursors, which are present in oak wood and can be released during maturation, are better analyzed using liquid chromatography (LC). ucdavis.edu Research has focused on identifying these precursors to better understand the formation of whiskey lactones during the aging process.
LC coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used to identify natural oak lactone precursors in extracts of American and French oak woods. acs.org In a key study, researchers identified ring-opened oak lactone glucoside and gallate as precursors. acs.org For analysis involving deuterated compounds, a similar LC-MS/MS approach would be employed. Deuterated precursors could be synthesized and used as standards to trace their conversion to whiskey lactone-d2 under various conditions.
The LC-MS/MS screening method involves monitoring for specific precursor ions and their characteristic fragment ions. acs.org For example, the ring-opened cis-oak lactone gallate precursor (m/z 325) was found to produce major fragment ions at m/z 173, 169, and 125. acs.org The cis-oak lactone glucoside (m/z 335) fragmented to ions at m/z 173, 155, 143, 127, and 113. acs.org By using a deuterated version of these precursors, their unique fragmentation patterns could be tracked with high specificity.
| Precursor Compound | Precursor Ion [M-H]- (m/z) | Major Fragment Ions (m/z) | Reference |
|---|---|---|---|
| Ring-opened cis-oak lactone gallate | 325 | 173, 169, 125 | acs.org |
| Ring-opened cis-oak lactone glucoside | 335 | 173, 155, 143, 127, 113 | acs.org |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for d2-Whiskey Lactone Quantification
High-Resolution GC-MS for Deuterated Isomer Differentiation
Spectroscopic Characterization of Whiskey Lactone - d2
The primary spectroscopic technique for the characterization of whiskey lactone-d2 is mass spectrometry, typically following gas chromatographic separation. The mass spectrum provides definitive evidence of the deuterium (B1214612) labeling and is crucial for its use as an internal standard.
The electron ionization (EI) mass spectrum of whiskey lactone-d2 is defined by the mass shift of its molecular ion and key fragment ions compared to the unlabeled compound. A study that synthesized d2-cis-whiskey lactone for quantification purposes provided a clear comparison of the EI spectra. core.ac.uk The mass spectrum for the unlabeled cis-whiskey lactone shows a characteristic base peak (the most intense signal) at a mass-to-charge ratio (m/z) of 99. core.ac.uk In the spectrum for d2-cis-whiskey lactone, this base peak is shifted by two mass units to m/z 101. core.ac.uk This two-dalton shift corresponds to the replacement of two hydrogen atoms with two deuterium atoms and is the basis for its differentiation in SIDA methodologies. vulcanchem.com
Further structural information can be obtained from high-resolution mass spectrometry and MS/MS fragmentation studies. gcms.cz These techniques would allow for the precise determination of the location of the deuterium atoms within the molecule by analyzing the mass of the fragment ions.
| Compound | Molecular Weight (approx.) | Base Peak Ion (m/z) | Mass Shift (Da) | Reference |
|---|---|---|---|---|
| cis-Whiskey Lactone | 156.22 | 99 | N/A | core.ac.uksigmaaldrich.com |
| d2-cis-Whiskey Lactone | 158.23 | 101 | +2 | core.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled compounds like whiskey lactone-d2. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the specific location of deuterium atoms. unisyscat.de
The introduction of deuterium atoms into the whiskey lactone molecule induces predictable changes in its ¹H (proton) and ¹³C (carbon-13) NMR spectra. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will disappear. Furthermore, the coupling patterns of neighboring protons will be altered due to the absence of the replaced proton's spin-spin interaction.
In the ¹³C NMR spectrum, the carbon atom directly bonded to a deuterium atom will exhibit a characteristic triplet splitting pattern due to the spin-1 nature of the deuterium nucleus. This is in contrast to the singlet or doublet patterns typically observed for carbons bonded to protons. The chemical shift of the deuterated carbon may also experience a slight upfield shift, known as an isotope shift. The analysis of these spectral changes allows for the unambiguous confirmation of the deuterium positions. researchgate.net Advanced NMR techniques, including spike-in experiments with reference standards, are often employed for the positive identification of compounds in complex mixtures like Scotch Whisky. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences between Whiskey Lactone and Whiskey Lactone-d2
| Atom Position | Whiskey Lactone ¹H Chemical Shift (ppm) | Whiskey Lactone-d2 ¹H Chemical Shift (ppm) | Whiskey Lactone ¹³C Chemical Shift (ppm) | Whiskey Lactone-d2 ¹³C Chemical Shift (ppm) & Multiplicity |
| Cα-H | Present | Absent | Present (doublet) | Present (triplet, isotope shift) |
| Cβ-H | Present | Present | Present | Present |
| Cγ-H | Present | Present | Present | Present |
| CH₃ | Present | Present | Present | Present |
| Butyl Chain | Present | Present | Present | Present |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer (cis or trans) being analyzed. The table illustrates the expected changes upon deuteration at the alpha position.
Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei within the molecule. omicsonline.org Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached or more distant carbon atoms, respectively. ipb.ptresearchgate.netresearchgate.net
For whiskey lactone-d2, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable. NOESY identifies nuclei that are close to each other in space, regardless of whether they are directly bonded. This allows for the confirmation of the stereochemistry of the molecule, such as the cis or trans relationship between the methyl and butyl groups, by observing the spatial proximity of their respective protons. The absence of NOE cross-peaks involving the deuterated positions can further confirm the location of the deuterium atoms.
¹H NMR and ¹³C NMR Spectral Analysis of Deuterated Species
Infrared (IR) Spectroscopy for Vibrational Analysis of C-D Bonds
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The C-H bond has a characteristic stretching frequency in the range of 2850-3000 cm⁻¹. When hydrogen is replaced by the heavier deuterium isotope, the vibrational frequency of the C-D bond decreases significantly, typically appearing in the 2100-2200 cm⁻¹ region. This distinct shift in the IR spectrum provides clear evidence for the presence of C-D bonds and can be used to confirm the successful deuteration of whiskey lactone. The spectrum of the non-deuterated form shows a prominent C-O stretching mode around 1000 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for Whiskey Lactone-d2
| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O | Stretch | 1760-1780 |
| C-H | Stretch | 2850-3000 |
| C-D | Stretch | 2100-2200 |
| C-O | Stretch | 1000-1300 |
Mass Spectrometry (MS) Fragmentation Pathways of Deuterated Lactones
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of whiskey lactone-d2 and in elucidating its structure through the analysis of its fragmentation patterns.
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For whiskey lactone, the largest fragment typically corresponds to the lactone ring, with a mass-to-charge ratio (m/z) of 99. core.ac.uk In whiskey lactone-d2, where the deuterium atoms are incorporated into the lactone ring, the mass of this key fragment will be shifted to m/z 101. core.ac.uk This two-mass-unit shift is a definitive indicator of the presence of two deuterium atoms in the fragment. The molecular ion peak will also be shifted by two mass units compared to the non-deuterated compound.
Table 3: Key Fragments in the EI Mass Spectrum of cis-Whiskey Lactone and d2-cis-Whiskey Lactone
| Fragment | cis-Whiskey Lactone (m/z) | d2-cis-Whiskey Lactone (m/z) |
| Molecular Ion [M]⁺ | 156 | 158 |
| Lactone Ring Fragment | 99 (Base Peak) | 101 (Base Peak) |
Data sourced from a study on American rye whiskey. core.ac.uk
Electrospray Ionization (ESI) is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. uni-rostock.de This makes it particularly useful for determining the molecular weight of the intact molecule. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected molecular ion in a controlled manner.
In the ESI-MS/MS analysis of whiskey lactone-d2, the protonated molecule [M+H]⁺ would have an m/z of 159. Subjecting this ion to collision-induced dissociation would generate a series of fragment ions. The masses of these fragments will reveal the location of the deuterium atoms within the molecule. For instance, the loss of a neutral molecule like water or the butyl chain will result in fragment ions whose masses reflect whether the deuterium atoms were retained or lost. The fragmentation pathways of lactones under ESI-MS/MS conditions often involve neutral losses of CO and/or H₂O. researchgate.netnih.gov The analysis of ESI-MS data can be used to differentiate whisky samples from different origins. nih.gov
Table 4: Predicted ESI-MS/MS Fragments of Protonated Whiskey Lactone-d2
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Neutral Loss | Notes |
| 159 | 141 | H₂O (18) | Loss of water |
| 159 | 103 | C₄H₈ (56) | Loss of butene (from butyl chain) |
| 159 | 131 | CO (28) | Loss of carbon monoxide |
This table represents a hypothetical fragmentation pattern to illustrate the principles of ESI-MS/MS analysis. Actual fragmentation pathways can be more complex.
Isotopic Deconvolution for Enhanced Analytical Specificity
In the quantitative analysis of whiskey lactone, particularly when using gas chromatography-mass spectrometry (GC-MS), achieving high specificity is paramount. This means being able to distinguish the analyte of interest, whiskey lactone, from other co-eluting compounds that may have similar chemical properties and retention times. The use of a deuterated internal standard, such as whiskey lactone-d2, in conjunction with isotopic deconvolution techniques, provides a powerful solution to this analytical challenge.
Whiskey lactone-d2 maintains nearly identical chemical and physical properties to its non-deuterated counterpart. vulcanchem.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the incorporation of two deuterium atoms, its mass-to-charge ratio (m/z) is shifted by two units compared to the native compound. core.ac.uk This mass difference is the key to enhanced specificity.
When a sample containing both the native whiskey lactone and the spiked whiskey lactone-d2 internal standard is analyzed by GC-MS, the two compounds will co-elute. The mass spectrometer, however, can easily differentiate them based on their distinct mass spectra. Isotopic deconvolution is a computational process applied to the mass spectral data. It allows for the separation of the overlapping isotopic patterns of the analyte and the deuterated standard.
The primary advantage of this approach is the significant reduction of matrix interference. Complex matrices, such as whiskey, contain a multitude of compounds that can produce signals in the mass spectrometer that overlap with the signal of the target analyte. By using a deuterated internal standard, the analyst can focus on a unique, higher m/z value that is absent in the natural sample, thereby improving the signal-to-noise ratio and the reliability of quantification.
A clear demonstration of this principle is seen in the electron ionization (EI) mass spectra of cis-whiskey lactone and its d2 analogue. The base peak for the native compound appears at an m/z of 99, while for whiskey lactone-d2, this characteristic peak is shifted to m/z 101. core.ac.uk This clear separation allows software to deconvolute the signals and accurately quantify the native lactone relative to the known concentration of the added deuterated standard.
Advanced Analytical Method Development for Trace-Level Detection
Headspace-Solid-Phase Microextraction (HS-SPME) with Deuterated Internal Standards
Headspace-solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and widely adopted sample preparation technique for the analysis of volatile and semi-volatile compounds in complex matrices like alcoholic beverages. mdpi.comoup.com When coupled with gas chromatography-mass spectrometry (GC-MS), it provides a robust method for quantifying trace-level aroma compounds, including whiskey lactone. The accuracy and precision of this quantification are significantly enhanced by the use of deuterated internal standards, such as whiskey lactone-d2.
The principle of HS-SPME involves the partitioning of volatile analytes from the sample's headspace onto a coated fiber, followed by thermal desorption of the analytes into the GC inlet. mdpi.com The use of a deuterated internal standard like whiskey lactone-d2 is a form of stable isotope dilution analysis (SIDA). nih.gov This is considered the gold standard for quantification because the deuterated standard has nearly identical physicochemical properties (e.g., volatility, polarity, affinity for the SPME fiber) to the target analyte. vulcanchem.com This ensures that any variability during the extraction and injection process, including matrix effects, affects both the analyte and the standard equally. nih.govresearchgate.net
Matrix effects, which arise from other components in the sample (e.g., ethanol, sugars, other flavor compounds), can either suppress or enhance the analyte's signal, leading to inaccurate quantification. mdpi.comnih.gov By adding a known amount of whiskey lactone-d2 to the sample before extraction, the ratio of the native analyte's peak area to the internal standard's peak area can be used for precise quantification, effectively compensating for these matrix-induced variations. nih.gov Research on quantifying various aroma compounds in wine and other beverages has consistently shown that SIDA methods using deuterated standards yield high accuracy and reproducibility, with correlation coefficients (R²) for calibration curves often exceeding 0.99. nih.govresearchgate.netdpi.qld.gov.au
The optimization of HS-SPME parameters is crucial for achieving the best sensitivity. Factors such as the type of fiber coating, extraction time and temperature, and sample matrix modifications (e.g., salt addition) are systematically adjusted to maximize the recovery of the target analytes. mdpi.comuta.edu
Table 1: Key Parameters in HS-SPME Method Development for Volatile Analysis
| Parameter | Description | Typical Range/Options | Rationale |
| Fiber Coating | The stationary phase coated on the SPME fiber that extracts analytes from the headspace. | DVB/CAR/PDMS, PDMS, PA | Selection is based on the polarity and volatility of the target analytes. DVB/CAR/PDMS is often used for broad-range volatile analysis. researchgate.net |
| Extraction Temp. | The temperature at which the sample is equilibrated and extracted. | 40 - 60 °C | Affects the vapor pressure of analytes; higher temperatures increase volatility but can impact partitioning equilibrium. mdpi.comuta.edu |
| Extraction Time | The duration the fiber is exposed to the sample headspace. | 10 - 30 min | Longer times can increase the amount of analyte adsorbed, but equilibrium must be reached for reproducibility. nih.govuta.edu |
| Salt Addition | Addition of a salt (e.g., NaCl) to the sample matrix. | 0 - 3 g per 5 mL sample | Increases the ionic strength of the aqueous phase, which can "salt out" volatile organic compounds, increasing their concentration in the headspace. uta.edu |
| Internal Standard | A labeled compound added to the sample for quantification. | Whiskey lactone-d2 | Compensates for matrix effects and variations in extraction efficiency and instrument response. vulcanchem.comnih.gov |
This table is generated based on findings from multiple sources. vulcanchem.commdpi.comnih.govuta.eduresearchgate.net
Ion Mobility Spectrometry (IMS) for Rapid Detection of Deuterated Analogues
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. It offers rapid detection times, often on the order of seconds, and can be operated at atmospheric pressure. researchgate.netnih.gov When coupled with a mass spectrometer (IMS-MS), it provides an additional dimension of separation, enhancing specificity. The technique is well-suited for the rapid detection of volatile compounds like whiskey lactone.
In IMS, ions are driven through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a smaller collision cross-section (more compact structures) will travel faster through the drift tube than larger, bulkier ions. The time it takes for an ion to traverse the tube is its drift time, which can be converted to a reduced ion mobility value (K₀) for standardized comparison. researchgate.netnih.gov
The primary application for whiskey lactone-d2 is as an internal standard in mass spectrometry-based methods. While IMS primarily separates based on size and shape, the slight mass increase from deuterium substitution in whiskey lactone-d2 is not expected to significantly alter its drift time compared to the native compound, as their molecular shape and collision cross-section remain virtually identical. The primary differentiation would still rely on a mass-selective detector.
However, IMS is highly effective in characterizing the non-deuterated whiskey lactone. Studies using an IMS equipped with an Atmospheric Pressure Chemical Ionization (APCI) source have successfully detected whiskey lactone from both standards and oak wood samples. researchgate.netnih.gov These analyses typically show the formation of two distinct ion species for whiskey lactone: a protonated monomer [M+H]⁺ and a protonated dimer [2M+H]⁺. Each of these species has a characteristic reduced ion mobility value, allowing for their identification.
Table 2: Reduced Ion Mobility (K₀) Values for Whiskey Lactone Species
| Ion Species | Formula | Reduced Ion Mobility (K₀) (cm²V⁻¹s⁻¹) |
| Protonated Monomer | [C₉H₁₆O₂ + H]⁺ | 1.39 |
| Protonated Dimer | [2(C₉H₁₆O₂) + H]⁺ | 1.09 |
Data sourced from studies on non-deuterated whiskey lactone. researchgate.netnih.gov
Mechanistic and Biosynthetic Studies Utilizing Whiskey Lactone D2
Elucidation of Formation Pathways in Biological Systems
The use of isotopically labeled compounds is a cornerstone of modern biosynthetic research. In the context of whiskey lactone, which originates from oak wood, deuterium (B1214612) labeling helps to unravel the complex series of transformations that convert simple precursors into the final aromatic lactone.
Tracing Precursor Metabolism in Oak Wood
The formation of whiskey lactone in oak wood is a multi-step process involving the modification of lipid-derived precursors. Research has pointed to precursors such as gallate ester derivatives of 3-methyl-4-hydroxyoctanoic acid and various glycoconjugates. One proposed pathway involves the opening of a ring structure to form an open-chained intermediate containing a hydroxyl group, which is then primed for lactonization.
By synthesizing and introducing deuterated versions of these suspected precursors into a biological system (e.g., oak wood shavings or relevant microorganisms), scientists can trace their metabolic fate. The presence and location of the deuterium label in the subsequently isolated whiskey lactone provide direct evidence of the precursor-product relationship. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can easily differentiate the deuterated lactone from its natural, non-deuterated counterpart, confirming the metabolic route.
| Potential Deuterated Precursor | Hypothesized Transformation | Expected Labeling Site in Whiskey Lactone | Information Gained |
|---|---|---|---|
| Linoleic acid-dx | Lipid oxidation and cyclization | Multiple positions on the alkyl chain | Confirms lipid oxidation pathway as origin. |
| 3-methyl-4-hydroxyoctanoic acid-dy | Direct cyclization/esterification | Specific positions on the lactone ring and side chain | Verifies its role as a direct precursor. |
| Deuterated glucose (fed to wood) | Conversion to fatty acids and then lactone precursors | Broad distribution of deuterium | Elucidates the link between primary and secondary metabolism. |
Deuterium Labeling as a Probe for Enzymatic Reactions
Deuterium labeling is an invaluable, non-invasive technique for studying the mechanisms of enzyme-catalyzed reactions. nih.gov Replacing a hydrogen atom with a deuterium atom at a specific site in a substrate molecule allows researchers to probe the intimate details of how an enzyme functions without significantly altering the substrate's chemical properties. vulcanchem.com
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the lighter isotopologue (kL) to that of the heavier one (kH). By measuring the KIE, researchers can determine if a particular C-H bond is broken or formed in the rate-determining step of a reaction. researchgate.net
In the biosynthesis of whiskey lactone, which involves oxidation and cyclization steps, KIE studies are crucial. For example, if an enzymatic C-H oxidation is the slowest step, a significant primary KIE (typically kH/kD > 2) will be observed when that specific hydrogen is replaced by deuterium. researchgate.netnih.gov Conversely, a small or non-existent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-limiting. Secondary KIEs, where the isotope is not directly involved in bond breaking, can provide information about changes in hybridization at the transition state. wikipedia.orgresearchgate.net
| KIE Value (kH/kD) | Type | Interpretation | Example Implication for Whiskey Lactone Biosynthesis |
|---|---|---|---|
| > 2 | Primary | C-H bond cleavage is part of the rate-determining step. researchgate.net | The initial enzymatic oxidation of the fatty acid precursor is likely the slowest step. |
| ≈ 1 | - | C-H bond cleavage is not involved in the rate-determining step. | The rate may be limited by substrate binding or product release, not the chemical transformation itself. |
| 0.7-1.4 | Secondary | A change in hybridization at the carbon atom (e.g., sp3 to sp2) occurs during the transition state. wikipedia.org | Provides insight into the geometry of the transition state during the cyclization to form the lactone ring. |
Pinpointing the exact location of deuterium atoms in the final biosynthesized product is key to confirming a proposed reaction mechanism. Following a feeding study with a deuterated precursor, the resulting whiskey lactone-d2 is isolated and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Kinetic Isotope Effects (KIE) in Lactone Formation
Investigating Chemical Reaction Mechanisms with Deuterium Labels
Beyond biosynthesis, whiskey lactone-d2 is a valuable substrate for studying fundamental chemical reaction mechanisms. The deuterium labels act as reporters, providing insights into the often-unobservable transition states of complex organic reactions.
Deuterium Labeling inresearchgate.netresearchgate.net-Sigmatropic Rearrangements
A sigmatropic rearrangement is a pericyclic reaction where a sigma-bonded substituent migrates across a π-electron system in an uncatalyzed intramolecular process. libretexts.org The notation [i,j] describes the migration, where the numbers refer to the atoms over which the sigma bond moves. A researchgate.netresearchgate.net-sigmatropic rearrangement would involve the migration of a group from an atom to an adjacent atom, a chemically rare and often high-energy process.
While more common sigmatropic rearrangements like the nih.govnih.gov-Claisen and Cope rearrangements are well-studied, examples of researchgate.netresearchgate.net-shifts are less frequent. libretexts.orgnih.gov In principle, deuterium labeling would be an essential tool to study such a transformation. For instance, if a deuterium-labeled group were to migrate, its position in the product would confirm the nature of the shift. Furthermore, measuring the KIE for the migration of hydrogen versus deuterium could reveal whether the bond to the migrating atom is broken in the reaction's rate-determining step.
However, a review of the scientific literature does not provide specific examples of whiskey lactone-d2 being utilized to study researchgate.netresearchgate.net-sigmatropic rearrangements. Mechanistic studies involving deuterium-labeled lactones and related structures tend to focus on more common reaction pathways, such as vulcanchem.comresearchgate.net-hydride shifts, vulcanchem.comnih.gov-sigmatropic rearrangements, or nih.govnih.gov-sigmatropic rearrangements. snnu.edu.cnvdoc.pubresearchgate.netresearchgate.net
Mechanistic and Biosynthetic Studies Utilizing Whiskey Lactone-d2
Whiskey lactone-d2, a deuterated isotopologue of whiskey lactone, serves as a valuable tool in elucidating reaction mechanisms and biosynthetic pathways. Its use in stereochemical and transition metal-catalyzed studies provides critical insights into the formation and transformation of this important flavor compound.
Stereochemical Outcomes of Deuterium-Labeled Transformations
The stereochemistry of whiskey lactone is a critical determinant of its aroma profile. The strategic placement of deuterium atoms in whiskey lactone-d2 allows researchers to trace the stereochemical fate of the molecule through various chemical and biological transformations.
One area of significant research is the stereoselective synthesis of whiskey lactone isomers. Studies have employed deuterium labeling to understand the mechanisms of these transformations. For instance, in the reduction of whiskey lactones to their corresponding diols, deuterium-labeled reducing agents can be used to introduce deuterium at specific positions, helping to elucidate the stereochemical course of the reaction. vulcanchem.com The subsequent microbial oxidation of these deuterated diols back to whiskey lactone provides further information on the stereoselectivity of the enzymes involved. nih.gov
Research has focused on developing highly stereoselective processes for synthesizing individual enantiomers of whiskey lactones. A three-step method has been proposed which involves:
Separation of the diastereoisomeric mixture of whiskey lactones using column chromatography. nih.gov
Chemical reduction of the separated cis- and trans- isomers to the corresponding syn- and anti- diols. nih.gov
Microbial oxidation of the racemic diols to produce individual enantiomers of whiskey lactone. nih.gov
Several bacterial strains, particularly from the genus Rhodococcus, have been identified as effective catalysts for these stereoselective oxidations. vulcanchem.comnih.gov The use of whiskey lactone-d2 in these studies can help to confirm the mechanisms of these biotransformations. nih.gov
Table 1: Stereoisomers of Whiskey Lactone
| Isomer | Configuration | Aroma Profile |
| trans-(+)-whiskey lactone | (4S, 5R) | --- |
| trans-(−)-whiskey lactone | (4R, 5S) | --- |
| cis-(−)-whiskey lactone | (4S, 5S) | Earthy, woody |
| cis-(+)-whiskey lactone | (4R, 5R) | --- |
This table outlines the four distinct stereoisomers of whiskey lactone and their known aroma characteristics. vulcanchem.com
Transition Metal-Catalyzed Reactions with Deuterated Substrates
Transition metal catalysis is a powerful tool for organic synthesis, and deuterium-labeled substrates like whiskey lactone-d2 are instrumental in mechanistic investigations of these reactions. dokumen.pub Ruthenium-catalyzed reactions, for example, have been used in the synthesis of whiskey lactone isomers. dokumen.pubacs.org Deuterium labeling studies have been crucial in corroborating novel catalytic mechanisms in these systems. acs.orgresearchgate.net
For example, in ruthenium-catalyzed C-C bond-forming reactions to produce precursors to whiskey lactone, deuterium labeling has provided clear evidence for a novel 1,2-hydride shift mechanism. researchgate.net This involves the conversion of a metal-bound alkyne to a π-allyl intermediate without the formation of an allene (B1206475) intermediate, a finding that challenges previously held assumptions about these reaction pathways. researchgate.net
In other studies involving iridium catalysts, deuterium labeling experiments have helped to confirm a mechanism involving the rapid hydrometalation of an allene followed by a turnover-limiting carbonyl addition. researchgate.net These mechanistic insights, gained through the use of deuterated substrates, are invaluable for the rational design of new and more efficient catalysts for the synthesis of complex molecules like whiskey lactone. researchgate.net
Isotopic Fractionation and Environmental Tracing
The isotopic composition of whiskey lactone, including its deuterium abundance, can provide valuable information about its origin and history. This has significant applications in the fields of authenticity verification and environmental tracing.
Deuterium Abundance in Whiskey Lactone from Diverse Origins
The natural abundance of deuterium in organic molecules can vary depending on the geographical origin of the raw materials and the specific manufacturing processes used. biobasedeconomy.eu In the context of whiskey, the deuterium content of whiskey lactone can be influenced by the water source used in fermentation and distillation, as well as the oak wood from which the lactone is extracted during aging. researchgate.net
While specific data on the deuterium abundance in whiskey lactone from diverse geographical origins is not extensively available in the provided search results, the principle of using stable isotope ratios for provenance determination is well-established. biobasedeconomy.euverix.io Isotope Ratio Mass Spectrometry (IRMS) is a key analytical technique used for these studies. biobasedeconomy.eu By analyzing the δ²H values of whiskey lactone, it may be possible to differentiate between whiskeys produced in different regions.
Application of d2-Whiskey Lactone in Authenticity Verification Studies
Whiskey lactone-d2 is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the authentication of whiskey. core.ac.uk The use of a deuterated internal standard is advantageous because it has nearly identical chemical and physical properties to the non-deuterated analyte, ensuring similar behavior during extraction and chromatographic separation. vulcanchem.com However, its different mass allows it to be distinguished from the native whiskey lactone in the mass spectrometer, enabling accurate quantification. core.ac.uk
This accurate quantification is crucial for authenticity verification. For example, the concentration of cis-whiskey lactone is often significantly higher in more expensive, premium rums compared to lower-priced ones. science.gov Similarly, in whiskey, the levels of whiskey lactone and other key aroma compounds can be indicative of the aging process and the type of cask used. researchgate.netmdpi.com By accurately measuring the concentration of whiskey lactone using d2-whiskey lactone as an internal standard, analysts can verify if a product's composition is consistent with its label claims regarding age and origin. verix.ionih.gov
Furthermore, the creation of a chemical fingerprint of a whiskey, which includes the concentration of whiskey lactone, can be compared to databases of authentic products to detect counterfeits. verix.io Advanced analytical techniques can analyze the organic compounds in whiskey to create these unique fingerprints. verix.io
Stereochemical Investigations of Whiskey Lactone Diastereoisomers and Enantiomers
Chiral Separation Techniques for Deuterated Stereoisomers
The separation of the four stereoisomers of whiskey lactone is essential for studying the specific sensory contributions and biological activities of each. The near-identical chemical properties of enantiomers and diastereomers necessitate the use of specialized chiral separation techniques. For deuterated variants, these methods are equally applicable, with mass-sensitive detectors providing the means to distinguish between the labeled and unlabeled compounds.
High-resolution capillary gas chromatography (GC) using chiral stationary phases (CSPs) is a powerful and widely used method for the enantioselective separation of volatile compounds like whiskey lactone. chromatographyonline.com Cyclodextrin-based CSPs are particularly effective for resolving lactone enantiomers. chromatographyonline.comnih.gov
For the separation of d2-whiskey lactone stereoisomers, various derivatized cyclodextrins can be employed. Studies on non-deuterated whiskey lactone have shown that CSPs such as 6-O-tert-butyldimethylsilyl-2,3-diacylated or -dialkylated cyclodextrin (B1172386) derivatives provide excellent resolution for both cis and trans diastereomers. nih.gov The choice of the cyclodextrin derivative chemistry significantly impacts the chiral recognition mechanism. nih.gov For instance, permethylated β-cyclodextrin is a widely used derivative that forms transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in interaction energy. chromatographyonline.com
Multidimensional gas chromatography (MDGC) offers enhanced separation power for complex samples. rsc.orgnih.gov A typical enantio-MDGC setup involves an initial separation on a non-chiral column (1D) followed by heart-cutting specific peaks or regions and transferring them to a second, chiral column (2D) for enantiomeric resolution. rsc.org This technique is highly suitable for analyzing d2-whiskey lactone in complex matrices, minimizing the risk of co-elution and ensuring reliable identification of the individual stereoisomers. rsc.org
Table 1: Chiral GC Stationary Phases for Whiskey Lactone Isomer Separation
| Chiral Stationary Phase (CSP) | Target Isomers | Observations | Reference(s) |
| Heptakis-(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin | All four stereoisomers | Allows for the simultaneous stereodifferentiation of various lactones. | researchgate.net |
| 6-O-tert-butyl dimethylsilyl-2,3-diacylated cyclodextrin derivatives | Whiskey and Cognac Lactones | Provides good enantioseparation with high resolution values. | nih.gov |
| Chirasil-Val (L-valine tert-butyl amide polysiloxane) | Derivatized Amino Acids, other chiral compounds | An early type of CSP, effective but with some limitations at high temperatures. | chromatographyonline.com |
| Permethylated β-cyclodextrin | General purpose for various chiral compounds | Widely used derivative with a non-polar cavity and polar exterior for interaction. | chromatographyonline.com |
While analytical GC excels at separation for identification and quantification, obtaining pure stereoisomers in larger quantities requires preparative scale techniques. Preparative gas chromatography (prep-GC) can be used to isolate individual isomers from a mixture. rsc.org This typically involves using mega-bore capillary columns with thick stationary phase films to accommodate larger sample volumes, coupled with a fraction collector system. rsc.org
For resolving the deuterated diastereomers of whiskey lactone, a common first step is the separation of the cis and trans forms using standard column chromatography on silica (B1680970) gel. nih.govnih.govfrontiersin.org This method exploits the difference in polarity between the diastereomeric pairs. Following this initial separation, the resulting mixtures of enantiomers (e.g., racemic trans-d2-whiskey lactone) can be resolved using preparative chiral chromatography, such as preparative HPLC or prep-GC on a chiral stationary phase. researchgate.net
Gas Chromatography on Chiral Stationary Phases for d2-Whiskey Lactone
Stereoselective Synthesis of Individual Deuterated Enantiomers
The ability to synthesize specific, enantiomerically pure deuterated stereoisomers is crucial for their use as internal standards in quantitative assays and for detailed sensory and metabolic studies. vulcanchem.com This can be achieved through both chemical asymmetric synthesis and microbial transformations.
The synthesis of deuterated whiskey lactone isomers can be adapted from established pathways for their non-deuterated counterparts. vulcanchem.com A versatile chemo-enzymatic strategy involves a three-step process: separation of cis/trans diastereomers, chemical reduction to corresponding diols, and subsequent microbial oxidation back to the lactone. nih.govnih.gov To introduce the deuterium (B1214612) label, a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), would be used in the reduction step instead of lithium aluminum hydride (LiAlH₄). vulcanchem.comnih.gov
The general synthetic scheme would be as follows:
Separation: A commercially available mixture of cis- and trans-whiskey lactones is separated by column chromatography to yield a trans-diastereomeric mixture and a cis-diastereomeric mixture. nih.gov
Deuterated Reduction: The separated trans- and cis-lactone mixtures are reduced with LiAlD₄. This reaction opens the lactone ring and introduces deuterium atoms, yielding racemic anti- and syn-3-methyloctane-1,4-diols-d2, respectively. nih.gov
Re-lactonization/Oxidation: The resulting deuterated diols can then be used as substrates for stereoselective oxidation (often microbial) to form the individual deuterated enantiomers of whiskey lactone.
Other chemical approaches, such as asymmetric Michael reactions or iodolactonization of specifically synthesized precursors, have been used for non-deuterated whiskey lactones and could be adapted for deuterated versions. researchgate.netacs.org For example, an asymmetric Michael reaction could establish one of the chiral centers, with subsequent steps building the rest of the molecule incorporating deuterium. researchgate.net
Biocatalysis, using whole microbial cells or isolated enzymes, offers a highly stereoselective and environmentally benign route to enantiopure compounds. nih.govmdpi.com Various microorganisms, particularly from the genus Rhodococcus, have demonstrated high efficiency and stereoselectivity in oxidizing racemic 3-methyloctane-1,4-diols to specific whiskey lactone enantiomers. nih.govnih.gov
By feeding the deuterated diols (syn- and anti-3-methyloctane-1,4-diol-d2) prepared in the previous step to these microbial cultures, it is possible to achieve the stereoselective synthesis of individual d2-whiskey lactone enantiomers. Different strains exhibit different selectivities, allowing for the targeted production of specific isomers. For example, Rhodococcus erythropolis DSM44534 and Rhodococcus erythropolis PCM2150 have been shown to be highly effective. nih.gov One strain might selectively oxidize one enantiomer of the racemic diol, leaving the other unreacted, which can then be isolated. Alternatively, a strain might convert one diol enantiomer into the corresponding lactone with high enantiomeric excess. nih.govnih.gov
This bio-oxidation step is often the key to achieving high enantiomeric purity. nih.gov For instance, research on non-deuterated precursors has shown that R. erythropolis PCM2150 can produce enantiomerically pure trans-(−)-(4R,5S) whiskey lactone, while R. erythropolis DSM44534 can yield enantiomerically pure cis-(+)-(4R,5R) whiskey lactone. vulcanchem.com Applying these specific microbes to the corresponding deuterated diols would be expected to yield the desired enantiopure deuterated lactones.
Table 2: Microbial Strains for Stereoselective Synthesis of Whiskey Lactone Enantiomers
| Microbial Strain | Substrate | Product Isomer | Enantiomeric Excess (ee) | Reference(s) |
| Rhodococcus erythropolis PCM2150 | anti-3-methyloctane-1,4-diol (1a) | trans-(−)-(4R,5S) | >99% | vulcanchem.com |
| Rhodococcus erythropolis DSM44534 | syn-3-methyloctane-1,4-diol (1b) | cis-(+)-(4R,5R) | >99% | vulcanchem.comnih.gov |
| Rhodococcus erythropolis DSM44534 | anti-3-methyloctane-1,4-diol (1a) | trans-(+)-(4S,5R) | 70-80% | nih.gov |
| Rhodococcus erythropolis DSM44534 (acetone powder) | syn-3-methyloctane-1,4-diol (1b) | cis-(−)-(4S,5S) | Enantiomerically enriched | nih.govnih.gov |
| Dietzia sp. DSM44016 | anti-3-methyloctane-1,4-diol (1a) | trans-(+)-(4S,5R) | 96% | nih.gov |
Note: The table shows results for non-deuterated substrates, which are expected to be analogous for deuterated substrates.
Chemical Asymmetric Synthesis of Deuterated (4S,5R), (4R,5S), (4S,5S), and (4R,5R) Isomers
Conformational Analysis of Deuterium-Substituted Whiskey Lactones
Studies on the thermolysis and catalytic deuteration of other cyclic and deuterated molecules have provided insights into stereochemical pathways and reaction mechanisms. umsl.edu For instance, secondary deuterium kinetic isotope effects have been measured in the thermal rearrangement of related compounds to elucidate transition state structures. researchgate.net Similar studies on d2-whiskey lactone could provide valuable information about its conformational stability and the mechanisms of its formation or degradation.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, are powerful tools for determining the relative stereochemistry (cis/trans) and preferred conformations of the lactone ring and its substituents in solution. acs.org While the primary structure is defined by the covalent bonds, the molecule is not rigid. The five-membered lactone ring can adopt various "envelope" or "twist" conformations. Computational modeling, in conjunction with experimental data from techniques like Vibrational Circular Dichroism (VCD) on the deuterated enantiomers, could provide a detailed picture of the low-energy conformations and the subtle energetic differences between the stereoisomers.
Research Applications and Implications of Whiskey Lactone D2
Role as an Internal Standard in Quantitative Flavor Analysis
In analytical chemistry, particularly for the quantification of flavor compounds, the use of an internal standard is paramount for achieving reliable results. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of another substance. illinois.edu Whiskey lactone-d2 is exemplary in this role, primarily in methods utilizing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS). vulcanchem.commdpi.com
The fundamental advantage of using a deuterated standard like Whiskey lactone-d2 is that it is chemically almost identical to its non-deuterated counterpart, the analyte. mdpi.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. vulcanchem.com However, due to the replacement of two hydrogen atoms with deuterium (B1214612), it has a higher molecular weight. This mass difference allows a mass spectrometer to easily distinguish between the standard and the native analyte, a critical feature for accurate measurement. illinois.eduvulcanchem.com This technique, known as a stable isotope dilution assay (SIDA), is considered the gold standard for quantitative analysis in complex matrices. imreblank.chhpst.cz
Food and beverage samples, such as distilled spirits, wines, and juices, are inherently complex matrices containing a multitude of compounds. vulcanchem.comresearchgate.net During analysis, these co-existing substances can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either an artificial suppression or enhancement of the signal. hpst.cz This phenomenon, known as the matrix effect, can significantly compromise the accuracy of quantitative results. hpst.czresearchgate.net
The use of Whiskey lactone-d2 as an internal standard is a highly effective strategy to correct for these matrix effects. vulcanchem.com Because the deuterated standard has virtually identical physicochemical properties to the native whiskey lactone, it is affected by the sample matrix in the same way. nih.gov Any signal suppression or enhancement that occurs will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to an accurate quantification of the analyte that is independent of the matrix interferences. hpst.cznih.gov This approach has been successfully applied to overcome matrix effects in the analysis of various beverages, including whisky and cachaça. researchgate.net
The primary goal of quantitative analysis is to achieve results that are both accurate (close to the true value) and reproducible (consistent across multiple measurements). The use of Whiskey lactone-d2 in stable isotope dilution assays directly contributes to achieving these objectives. By compensating for variations in sample preparation, injection volume, and instrument response, the internal standard minimizes both random and systematic errors. illinois.eduvulcanchem.com
Numerous validation studies for methods quantifying aroma compounds in complex matrices demonstrate the high level of accuracy and precision afforded by deuterated internal standards. These methods consistently report excellent linearity, recovery rates close to 100%, and low relative standard deviations (RSD), indicating high reproducibility. For instance, a study on quantifying mycotoxins in maize using ¹³C-labelled internal standards—which function on the same principle as deuterated standards—showed apparent recoveries between 88% and 105% with RSDs for the entire method ranging from 4% to 11%. hpst.cz Another method for analyzing volatile compounds in beverages reported recoveries between 81.9% and 117.2% and precision (RSD) below 8.4%. researchgate.net
Table 1: Performance of Analytical Methods Using Stable Isotope Internal Standards
This table showcases typical validation data from methods employing stable isotope dilution analysis (SIDA) in complex food and beverage matrices. These values illustrate the high accuracy (recovery %) and precision (RSD %) achieved.
| Analyte Class / Study | Matrix | Recovery (%) | Precision (RSD %) | Reference |
| Mycotoxins | Maize | 88 - 105 | 4 - 11 | hpst.cz |
| Volatile Compounds | Cachaça & Whisky | 81.9 - 117.2 | < 8.4 | researchgate.net |
| Pesticides | Water & Soil | 88 - 94 | Excellent (r² ≥ 0.97) | acs.org |
| Lactones | Wine | Not specified | 0.6 - 5.2 | nih.gov |
| Aldehydes | Wine | > 90 (for most) | Not specified | researchgate.net |
Correction for Matrix Effects in Complex Food and Beverage Matrices
Development of Advanced Analytical Standards and Reference Materials
Beyond its direct use in individual analyses, Whiskey lactone-d2 plays a foundational role in the development of the broader analytical quality infrastructure. This includes the creation of advanced analytical standards and certified reference materials (CRMs). CRMs are highly characterized materials with a known, certified concentration of specific analytes, used by laboratories to validate their own analytical methods and ensure the accuracy of their results.
To certify the concentration of native whiskey lactone in a CRM—for example, a reference whisky—a method of the highest metrological order is required. Stable isotope dilution analysis using a high-purity deuterated internal standard like Whiskey lactone-d2 is precisely such a method. hpst.czudspub.com The development and availability of high-purity deuterated compounds are, therefore, a crucial prerequisite for the production and validation of these essential reference materials. By enabling accurate and reliable quantification, Whiskey lactone-d2 underpins the system that allows laboratories worldwide to achieve comparable and traceable results for flavor analysis.
Future Directions in Deuterium Labeling Research for Flavor Compounds
The application of deuterium labeling in flavor science is an evolving field. Current and future research is focused on integrating these precise quantification tools into larger systems-level studies and expanding the library of available deuterated standards to cover a wider range of important aroma compounds.
Modern food science is increasingly employing multi-omics approaches—such as metabolomics, proteomics, and genomics—to gain a holistic understanding of how factors like raw ingredients, microbial activity, and processing influence the final flavor profile of a product. mdpi.comnih.govosti.gov A key component of this research is "flavoromics," which aims to identify and quantify the full spectrum of volatile and non-volatile flavor compounds. nih.gov
For these complex multi-omics studies to yield meaningful results, the quantitative data for each "ome" must be accurate. When researchers aim to build models that link specific microbial genes (genomics) to the expression of certain enzymes (proteomics) and the resulting concentration of flavor compounds (metabolomics/flavoromics), the accuracy of the flavor quantification is critical. researchgate.net Deuterated internal standards like Whiskey lactone-d2 provide the necessary quantitative rigor for the flavoromics portion of these studies. nih.govresearchgate.net Future research will see a tighter integration of SIDA methods into these large-scale data workflows to build more predictive models of flavor formation.
The success and utility of Whiskey lactone-d2 have spurred the synthesis and application of a growing number of other deuterated aroma compounds. The availability of a labeled internal standard is often the limiting factor in developing a robust SIDA quantification method. imreblank.ch Consequently, significant research effort is being directed toward the synthesis of deuterated analogues of other key food odorants. imreblank.chresearchgate.net
This expansion covers various chemical classes, including other lactones, aldehydes, pyrazines, terpenoids, and norisoprenoids. imreblank.chresearchgate.netresearchgate.netcibd.org.uk The goal is to create a comprehensive toolbox of deuterated internal standards, enabling researchers to accurately quantify a wide array of potent aroma compounds across diverse and complex food matrices. This ongoing expansion will continue to enhance the accuracy and reliability of flavor research, from quality control to fundamental studies of aroma chemistry. mdpi.comresearchgate.net
Conclusion
Summary of Key Research Advancements on Whiskey Lactone - d2
This compound is the deuterium-labeled form of β-methyl-γ-octalactone, a significant flavor compound found naturally in oak wood. vulcanchem.com Research on this specific deuterated compound has been pivotal in advancing the analytical chemistry of flavor science. The primary and most significant application of this compound is its use as an internal standard in stable isotope dilution assays. acs.orgnih.govacs.orgresearchgate.net This method is crucial for the accurate quantification of its non-deuterated counterpart in complex matrices such as alcoholic beverages. vulcanchem.com The key advantage of using a deuterated standard is that it shares nearly identical chemical and physical properties with the analyte, including extraction efficiency and chromatographic behavior, but is distinguishable by its mass in mass spectrometry. vulcanchem.comacs.org This allows for precise compensation for matrix effects and variations during sample preparation and analysis. vulcanchem.com
Significant progress has been made in the chemical synthesis of this compound. Researchers have developed new synthetic pathways specifically for creating deuterium-labeled lactones to support quantitative studies in food and beverage chemistry. acs.orgnih.gov For instance, a synthetic route for producing [2H2]-whisky lactone has been successfully developed and applied in the quantification of key aroma compounds in American Bourbon whisky. acs.org
Furthermore, advancements have been made in the stereoselective synthesis of whiskey lactone isomers. vulcanchem.comnih.gov These methods, which include chemo-enzymatic and microbial transformation approaches, allow for the production of specific stereoisomers with high purity. vulcanchem.comnih.gov While much of this research focuses on the non-deuterated forms, the developed pathways offer a foundation for producing specific deuterated stereoisomers of whiskey lactone, which is critical given that the sensory properties of whiskey lactone are dependent on its stereochemistry. vulcanchem.com
| Property | Non-deuterated Whiskey Lactone | This compound |
| Chemical Name | β-methyl-γ-octalactone | Deuterated β-methyl-γ-octalactone |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₄D₂O₂ |
| Molecular Weight | ~156.22 g/mol | ~158.23 g/mol |
| Primary Application | Flavor and Fragrance Additive | Internal Standard for Quantitative Analysis |
| Key Advantage in Use | Imparts characteristic aroma | Mass differentiation for mass spectrometry |
| Stereoisomer | Configuration | Reported Sensory Characteristics |
| cis-Isomer | (4S,5S) and (4R,5R) | Earthy, woody, coconut-like, sweet. vulcanchem.comchemicalbook.com |
| trans-Isomer | (4S,5R) and (4R,5S) | Celery-like, herbaceous. vulcanchem.com |
Future Outlook and Unresolved Challenges in Deuterium (B1214612) Labeling Studies
The future for this compound and other deuterated compounds appears promising, driven largely by the expanding needs of the pharmaceutical, food science, and environmental analysis sectors. datahorizzonresearch.comnih.gov The global market for deuterium-labeled compounds is projected to experience significant growth, fueled by increasing investments in research and development and the continuous refinement of analytical techniques like mass spectrometry and NMR spectroscopy. datahorizzonresearch.comwiseguyreports.comglobalgrowthinsights.com For this compound, future research will likely concentrate on optimizing the efficiency and selectivity of deuterium incorporation into the molecule. vulcanchem.com There is also potential for its application to expand into new areas of study, such as metabolomics, where stable isotope tracers are invaluable. vulcanchem.comnih.gov
Despite the positive outlook, several challenges remain in the broader field of deuterium labeling. A significant hurdle is the cost and accessibility of deuterium sources. acs.org While deuterium oxide (D₂O) is a relatively cost-effective precursor, the synthesis of more complex deuterated reagents can be expensive. acs.orgnih.gov
Another major challenge is achieving site-specific deuteration. Current methods for introducing deuterium can sometimes lack the precision needed to label a specific position on a complex molecule without affecting other parts. Developing more selective and efficient catalytic methods for deuterium and tritium (B154650) labeling is an active area of research. acs.org Overcoming these challenges will be crucial for reducing the cost of producing compounds like this compound and for expanding the toolkit available to researchers for a wide range of quantitative and mechanistic studies. acs.orgdatahorizzonresearch.com The continued development of innovative deuteration technologies will be essential for realizing the full potential of these powerful analytical tools. wiseguyreports.com
Q & A
Q. What are the key structural features of whiskey lactone (D2) that influence its biological activity, and how can these be characterized experimentally?
- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, FT-IR) and X-ray crystallography to determine stereochemistry and conformation. Compare structural analogs (e.g., δ-lactones vs. γ-lactones) to assess how ring size and substituents (e.g., methyl and butyl groups) affect toxicity or olfactory receptor binding . For biological activity, conduct in vitro assays (e.g., microbial inhibition tests) with controlled variables like pH and temperature to isolate structural contributions .
Q. What are the standard analytical methods for quantifying whiskey lactone in complex matrices (e.g., beverages or biological samples)?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for sensitivity. Validate the method using internal standards (e.g., deuterated analogs) to account for matrix effects. For extraction, optimize liquid-liquid extraction (LLE) or dispersive liquid-liquid microextraction (DLLME) protocols using solvents like chloroform, as described in whiskey analysis workflows . Cross-reference data with the NIST Chemistry WebBook for spectral matching .
Q. How can researchers efficiently search for peer-reviewed literature on whiskey lactone and related δ-lactones?
- Methodological Answer : Use Boolean search strings in databases like SciFinder and Web of Science, combining terms such as "whiskey lactone," "δ-lactone," "odorant receptors," and "synthesis." Include synonyms (e.g., "4-methyl-5-butyl-2H-furanone") and limit results to mechanistic studies or toxicity assays. The U.S. EPA’s search strategies for lactones provide a template for systematic keyword categorization .
Advanced Research Questions
Q. How can experimental design principles (e.g., factorial design) be applied to study the synergistic effects of whiskey lactone with other odorants in olfactory receptor activation?
- Methodological Answer : Implement a 2×2 factorial design to test interactions between whiskey lactone and common odorants (e.g., isoamyl acetate). Vary concentrations (e.g., 0–1000 µM) and measure receptor responses using calcium imaging or electrophysiology. Include control groups for baseline activity and use ANOVA to identify significant interactions. This approach resolves conflicting data on suppression/enhancement effects observed in in vitro vs. in vivo models .
Q. What strategies can resolve contradictions in reported data on whiskey lactone’s agonist/antagonist behavior at odorant receptors (ORs)?
- Methodological Answer : Conduct dose-response experiments with ORs (e.g., Olfr221, Olfr937) to establish EC₅₀ values for agonist activity. Test for antagonism by pre-treating receptors with inhibitors (e.g., undecanal) and assess competitive vs. non-competitive binding via Schild regression analysis. Use heterologous expression systems (e.g., HEK293 cells) to isolate receptor-ligand interactions from confounding factors in native tissues .
Q. How can green chemistry principles be integrated into the catalytic synthesis of whiskey lactone derivatives?
- Methodological Answer : Optimize B(C₆F₅)₃-catalyzed lactonization of keto acids using bio-based solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact. Evaluate reaction efficiency via metrics like atom economy and E-factor. Compare traditional methods (e.g., acid-catalyzed cyclization) with newer protocols (e.g., reductive lactonization) to minimize waste and energy consumption .
Q. What theoretical frameworks guide the study of whiskey lactone’s role in combinatorial odor coding?
- Methodological Answer : Anchor research in the "combinatorial code" theory, which posits that odor perception arises from unique OR activation patterns. Design experiments to map OR response profiles to whiskey lactone mixtures (e.g., binary/ternary blends) and correlate these with in vivo electrophysiological data (e.g., electroolfactogram). Use cluster analysis to identify conserved response motifs .
Methodological Considerations
- Data Validation : Cross-check physicochemical properties (e.g., density: 0.952 g/mL) against authoritative databases like NIST .
- Contradiction Management : Reconcile discrepancies (e.g., variable OR responses) by standardizing assay conditions (e.g., cell line, odorant purity) and reporting confidence intervals for dose-response curves .
- Ethical Compliance : Follow safety protocols for handling lactones (e.g., PPE for irritants) as outlined in SDS documents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
